

Physicochemical Properties of 2-(m-Tolyloxazole): An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-m-Tolyloxazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-(m-Tolyloxazole), a heterocyclic aromatic organic compound. Due to a lack of available experimental data in peer-reviewed literature and chemical databases, this document outlines the predicted properties and provides detailed experimental protocols for their determination. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and structurally related molecules.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.^[1] The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). 2-(m-Tolyloxazole), with its distinct substitution pattern, presents a unique profile that warrants detailed characterization for its potential applications in drug discovery and materials science. This guide provides the necessary theoretical and practical framework for such a characterization.

Physicochemical Properties of 2-(m-Tolyloxazole)

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physicochemical data for 2-(m-Tolylloxazole). The following table summarizes the key properties and indicates their status as "To Be Determined." Predicted values, where available, are provided with a corresponding note.

Table 1: Summary of Physicochemical Properties of 2-(m-Tolylloxazole)

Property	Value	Method of Determination/Prediction
Molecular Formula	C ₁₀ H ₉ NO	Calculated from chemical structure.
Molecular Weight	159.19 g/mol	Calculated from chemical structure.
Melting Point	To Be Determined	See Experimental Protocol 3.1.
Boiling Point	To Be Determined	See Experimental Protocol 3.2.
Solubility	To Be Determined	See Experimental Protocol 3.3.
pKa (of conjugate acid)	Predicted to be weakly basic (pKa ~0.8)[2]	Based on the known pKa of the parent oxazole ring.[2] For experimental determination, see Experimental Protocol 3.4.
logP	Predicted to be ~4	Based on the computed XLogP3-AA value for the isomeric compound 4-(3-Methylphenyl)-2-phenyl-1,3-oxazole.[3] For experimental determination, see Experimental Protocol 3.5.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of 2-(m-Tolylloxazole).

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, the melting point is a sharp, characteristic value.

Methodology: Capillary Tube Method^[4]

- **Sample Preparation:** A small amount of dry, crystalline 2-(m-Tolyloxazole) is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.
- **Measurement:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination

- **Sample Preparation:** A small amount of liquid 2-(m-Tolyloxazole) (a few drops) is placed in a small test tube. A short, sealed capillary tube is inverted and placed into the liquid.
- **Apparatus:** The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath.
- **Measurement:** The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.

- **Data Recording:** The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Quantitative Determination[5][6]

- **Qualitative Assessment:**
 - To a series of small test tubes, add approximately 10 mg of 2-(m-Tolyloxazole).
 - To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, 5% HCl, 5% NaOH).
 - The tubes are agitated vigorously for 1-2 minutes and allowed to stand.
 - The solubility is observed and recorded as soluble, partially soluble, or insoluble.
- **Quantitative Assessment (Shake-Flask Method):**
 - An excess amount of 2-(m-Tolyloxazole) is added to a known volume of the solvent in a sealed flask.
 - The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is then filtered to remove the undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a weak base like an oxazole, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration^[7]

- **Sample Preparation:** A solution of 2-(m-Tolyloxazole) of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. The ionic strength is kept constant with a background electrolyte (e.g., 0.1 M KCl).
- **Apparatus:** A calibrated pH meter with a glass electrode and a magnetic stirrer.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Methodology: NMR Spectroscopy^{[8][9]}

- **Sample Preparation:** A series of solutions of 2-(m-Tolyloxazole) are prepared in D₂O or a suitable deuterated solvent mixture at various pH (or pD) values.
- **Measurement:** ¹H NMR spectra are recorded for each solution.
- **Data Analysis:** The chemical shifts of protons on or near the oxazole ring will change as a function of pH due to protonation of the nitrogen atom. By plotting the chemical shift of a sensitive proton versus pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

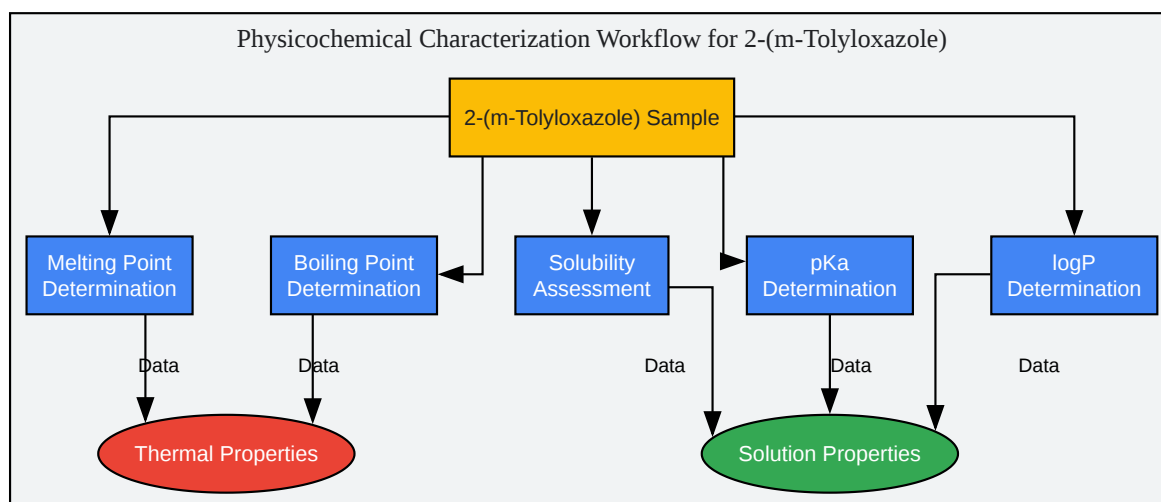
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)^{[10][11]}

- **System Preparation:** An RP-HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

- **Calibration:** A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor ($\log k'$) versus the known logP values.
- **Sample Analysis:** A solution of 2-(m-Tolyloxazole) is injected into the same HPLC system under identical conditions, and its retention time is measured.
- **Calculation:** The capacity factor (k') for 2-(m-Tolyloxazole) is calculated from its retention time and the column dead time. The logP value is then determined from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 2-(m-Tolyloxazole).



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Caption: Workflow for Physicochemical Profiling.

Conclusion

While 2-(m-Tolyloxazole) remains a molecule with uncharacterized physicochemical properties, this technical guide provides a clear roadmap for its comprehensive evaluation. The detailed experimental protocols herein serve as a valuable resource for researchers, enabling the generation of robust and reliable data. The determination of these fundamental properties is an essential first step in unlocking the potential of 2-(m-Tolyloxazole) in drug discovery and other scientific disciplines.

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- To cite this document: BenchChem. [Physicochemical Properties of 2-(m-Tolyloxazole): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15364988#physicochemical-properties-of-2-m-tolyloxazole]

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